8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

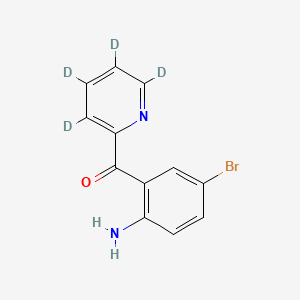

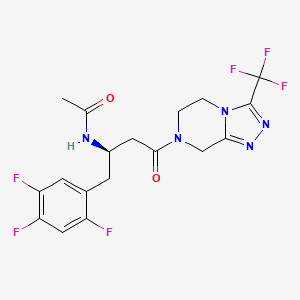

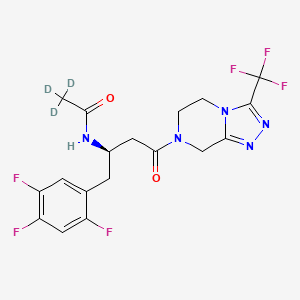

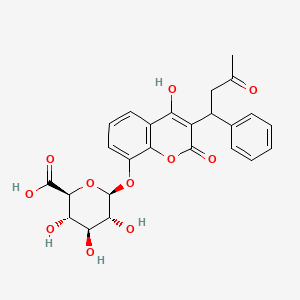

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE is a metabolite of warfarin, a well-known anticoagulant used in the prevention and treatment of thromboembolic disorders. This compound is formed through the hydroxylation of warfarin, followed by glucuronidation. The hydroxylation process introduces a hydroxyl group into the warfarin molecule, and glucuronidation attaches a glucuronic acid moiety, enhancing the compound’s solubility and facilitating its excretion from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE typically involves two main steps: hydroxylation and glucuronidation. The hydroxylation of warfarin can be achieved using various oxidizing agents, such as the Fenton reaction, which utilizes hydroxyl and hydroperoxyl radicals generated by the Fe2+/Fe3+ redox reaction with hydrogen peroxide . The hydroxylated warfarin is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to the hydroxylated warfarin .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the concentration of reagents, reaction time, temperature, and pH. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE undergoes various chemical reactions, including:

Glucuronidation: This is a conjugation reaction where glucuronic acid is attached to the hydroxylated warfarin.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide in the presence of Fe2+/Fe3+ ions (Fenton reaction).

Glucuronidation Reagents: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.

Major Products:

Hydroxylated Warfarin: Intermediate product formed during the hydroxylation step.

This compound: Final product formed after glucuronidation.

Aplicaciones Científicas De Investigación

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE involves its formation and subsequent excretion from the body. The hydroxylation of warfarin introduces a hydroxyl group, which is then conjugated with glucuronic acid through the action of UDP-glucuronosyltransferase enzymes . This glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for hydroxylation and the UDP-glucuronosyltransferase enzymes involved in glucuronidation .

Comparación Con Compuestos Similares

6-Hydroxy Warfarin: Another hydroxylated metabolite of warfarin, differing in the position of the hydroxyl group.

7-Hydroxy Warfarin: A hydroxylated metabolite with the hydroxyl group at the 7th position.

10-Hydroxy Warfarin: A hydroxylated metabolite with the hydroxyl group at the 10th position.

Uniqueness: 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE is unique due to its specific hydroxylation and glucuronidation pattern, which influences its solubility, excretion, and potential interactions with other compounds . Its distinct metabolic pathway and the involvement of specific enzymes make it a valuable compound for studying warfarin metabolism and its effects on anticoagulation therapy .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32)/t14?,18-,19-,20+,22-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVGBYFDDKYFMF-JAGVPYGBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857863 |

Source

|

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007224-60-3 |

Source

|

| Record name | 4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.